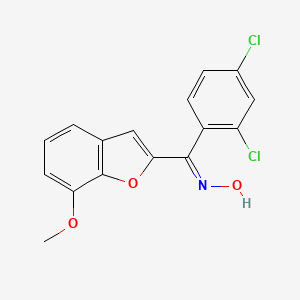

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime

Description

The compound “(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime” features a benzofuran scaffold substituted with a methoxy group at position 7 and a 2,4-dichlorophenyl ketoxime moiety. Its structure combines aromatic chlorination, heterocyclic benzofuran, and an oxime functional group, which are common in bioactive molecules. The oxime group (-NOH) is critical for hydrogen bonding and metal chelation, which often enhances biological activity .

Properties

IUPAC Name |

(NE)-N-[(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO3/c1-21-13-4-2-3-9-7-14(22-16(9)13)15(19-20)11-6-5-10(17)8-12(11)18/h2-8,20H,1H3/b19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATCDWPPDNMFIN-XDJHFCHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=NO)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1OC(=C2)/C(=N/O)/C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 7-methoxy-2-benzofuranone in the presence of a base to form the intermediate (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to yield the oxime derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl group.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

Research indicates potential antimicrobial and antifungal properties. Studies have demonstrated that this compound exhibits activity against several pathogenic microorganisms. For example:

- Antimicrobial Activity : In vitro studies showed significant inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Medicine

The compound is being explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities. Notable findings include:

- Anticancer Activity : Research has indicated that (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime demonstrates cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values suggesting effective growth inhibition.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against Pseudomonas aeruginosa and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with zones of inhibition measured in millimeters.

Case Study 2: Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells, leading to a reduction in cell viability by over 70% at higher concentrations.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities with key analogs:

Key Observations :

- Chlorophenyl Groups : The 2,4-dichlorophenyl moiety is shared with Oxiconazole Nitrate and the herbicidal compound in , suggesting roles in enhancing lipophilicity and target binding .

- Oxime Modifications : Substitutions on the oxime group (e.g., morpholine-carbonyl in 7d, nitrate in Oxiconazole) influence solubility and potency. The unmodified oxime in the target compound may favor simpler synthesis but reduced stability compared to stabilized derivatives .

- Heterocyclic Cores : Benzofuran (target compound) vs. imidazole (Oxiconazole) or cyclohexenyl () alter steric and electronic properties, impacting target selectivity .

Pharmacological and Physicochemical Properties

- Melting Points : Compound 7d melts at 130–134°C, while Oxiconazole Nitrate (a nitrate salt) likely has higher thermal stability . The target compound’s melting point is unreported but expected to align with dichlorophenyl analogs (150–200°C range).

- Bioactivity: Oxiconazole’s antifungal activity (via lanosterol demethylase inhibition) contrasts with the herbicidal action of the cyclohexenyl oxime in , highlighting substituent-driven divergence .

Stability and Reactivity

- The oxime group’s susceptibility to hydrolysis or oxidation varies with substituents. For example, the morpholine-carbonyl group in 7d may enhance stability compared to the target compound’s unmodified oxime .

- Nitrate salts (e.g., Oxiconazole Nitrate) improve water solubility but may introduce formulation challenges .

Biological Activity

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure includes a dichlorophenyl group and a methoxybenzofuran moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂Cl₂O₃ |

| IUPAC Name | (2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanone oxime |

| CAS Number | 477848-13-8 |

The biological activity of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It may also interact with receptors that play roles in cell signaling and proliferation.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

Anticancer Activity

Recent studies have demonstrated that (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime exhibits significant anticancer properties. For instance:

- Cell Line Studies : The compound showed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition.

Antimicrobial Properties

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been observed in vitro, where it reduced the production of pro-inflammatory cytokines in cultured cells. This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime:

- In Vitro Studies : A study published in MDPI reported that derivatives of benzofuran exhibited promising anticancer activities with low cytotoxicity against non-cancerous cells, indicating a favorable therapeutic index .

- Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through caspase activation pathways, highlighting its mechanism of action in promoting cell death .

- Synergistic Effects : Additional investigations have suggested that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (2,4-dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime with high enantiomeric purity?

- Methodology : Enantioselective synthesis can leverage olefin cross-metathesis followed by intramolecular oxo-Michael addition, as demonstrated for structurally analogous benzofuran derivatives . Key parameters include:

- Catalyst choice (e.g., chiral Ru complexes).

- Solvent optimization (e.g., dichloromethane or toluene).

- Temperature control (typically 40–60°C).

- Validation : Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry, referencing protocols from benzofuran oxime derivatives .

Q. How can the stereochemical configuration of the oxime moiety be determined experimentally?

- Analytical Workflow :

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., oxirane-containing analogs) to assign stereochemistry .

- NMR spectroscopy : Use NOESY or ROESY to detect spatial proximity between the oxime proton and adjacent substituents (e.g., methoxy or dichlorophenyl groups) .

Q. What are the critical stability considerations for this compound under varying storage conditions?

- Degradation Pathways :

- Hydrolysis of the oxime group in aqueous media (pH-dependent).

- Photoisomerization of the benzofuran core under UV light.

Advanced Research Questions

Q. How does the electronic interplay between the 2,4-dichlorophenyl and 7-methoxybenzofuran moieties influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing Cl groups on the phenyl ring enhance electrophilicity at the ketone-oxime junction, facilitating nucleophilic additions.

- The 7-methoxy group stabilizes intermediates via resonance, as observed in Pd-catalyzed C–H activation studies of benzofuran derivatives .

- Experimental Design :

- Use DFT calculations to map frontier molecular orbitals (FMOs) and predict regioselectivity.

- Validate with Suzuki-Miyaura coupling using arylboronic acids .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

- Data Discrepancies :

- Inconsistent IC₅₀ values in antimicrobial assays (e.g., 2–10 μM range) due to variations in bacterial strains or assay conditions .

- Divergent cytotoxicity profiles in cancer cell lines (e.g., HeLa vs. MCF-7) linked to differential uptake mechanisms.

- Resolution Strategies :

- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform pharmacokinetic profiling (e.g., LogP, plasma protein binding) to clarify bioavailability .

Q. How can the oxime group be strategically modified to enhance metabolic stability without compromising bioactivity?

- Synthetic Approaches :

- O-Alkylation : Introduce methyl or benzyl groups to reduce hydrolysis susceptibility .

- Oxime-to-nitrone conversion : Stabilize via cyclization, as seen in thienoquinoline analogs .

- Validation :

- Assess metabolic stability in liver microsomes (e.g., rat/human S9 fractions) .

Key Methodological Recommendations

- Stereochemical Purity : Prioritize chiral stationary phases (CSPs) in HPLC to resolve enantiomers .

- Reaction Optimization : Screen silver or rhodium catalysts for Si–C bond activation in benzofuran functionalization .

- Biological Assays : Include negative controls (e.g., oxime-free analogs) to isolate bioactivity contributions of the oxime group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.